

# Spectroscopic Comparison of 2-Bromo-4-fluoropyridine and Related Pyridine Derivatives

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## Compound of Interest

Compound Name: 2-Bromo-4-fluoropyridine

Cat. No.: B1291336

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **2-Bromo-4-fluoropyridine** and its structural analogs. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and workflow visualizations.

This guide offers a comprehensive spectroscopic analysis of **2-Bromo-4-fluoropyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For a thorough comparison, this guide also includes detailed spectroscopic data for three related pyridine derivatives: 2-Bromopyridine, 4-Fluoropyridine, and the isomeric 2-Bromo-5-fluoropyridine. The compiled data, presented in clear tabular format, is intended to aid researchers in compound identification, characterization, and quality control.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-4-fluoropyridine** and its selected alternatives. This data is essential for distinguishing between these structurally similar compounds and for confirming their identity in a laboratory setting.

### <sup>1</sup>H NMR Spectral Data

| Compound                 | Solvent           | Chemical Shift (ppm) and Coupling Constants (Hz)   |
|--------------------------|-------------------|--|
| 2-Bromo-4-fluoropyridine | CDCl <sub>3</sub> | $\delta$ 10.39 (s, 1H), 8.70 (dd, J = 8.6, 5.5 Hz, 1H), 7.67 (d, J = 9.9 Hz, 3H), 7.48 (dd, J = 9.8, 2.3 Hz, 1H)[1]  |
| 2-Bromopyridine          | CCl <sub>4</sub>  | $\delta$ 8.31 (H6), 7.40 (H5), 7.46 (H4), 7.17 (H3);<br>J(H6,H5)=4.81,<br>J(H6,H4)=2.09,<br>J(H6,H3)=0.79,<br>J(H5,H4)=8.03,<br>J(H5,H3)=0.94,<br>J(H4,H3)=7.39[2] |
| 4-Fluoropyridine         | Not Specified     | $\delta$ 8.62 - 8.58 (2,6-positions),<br>7.06 - 7.02 (3,5-positions)[3]  |
| 2-Bromo-5-fluoropyridine | Not Specified     | Spectral data available, but specific shifts and couplings are not detailed in the provided search results.[4]   |

## <sup>13</sup>C NMR Spectral Data

| Compound                 | Solvent             | Chemical Shift (ppm)  |
|--------------------------|---------------------|---|
| 2-Bromo-4-fluoropyridine | DMSO-d <sub>6</sub> | δ 168.5 (d, J = 260.2 Hz),<br>161.4, 151.8 (d, J = 5.9 Hz),<br>112.4 (d, J = 16.0 Hz), 109.8<br>(dq, J = 15.8, 2.8 Hz)[5] |
| 2-Bromopyridine          | CDCl <sub>3</sub>   | δ 150.3, 142.4, 138.6, 128.4,<br>122.8[6][7]  |
| 4-Fluoropyridine         | DMSO-d <sub>6</sub> | Spectral data is available but<br>specific shifts are not provided<br>in the search results.[8]                           |
| 2-Bromo-5-fluoropyridine | Not Specified       | Spectral data available, but<br>specific shifts are not detailed<br>in the provided search results.<br>[9]                |

## <sup>19</sup>F NMR Spectral Data

| Compound                 | Solvent             | Chemical Shift (ppm)             |
|--------------------------|---------------------|----------------------------------|
| 2-Bromo-4-fluoropyridine | DMSO-d <sub>6</sub> | δ -103.8[5]                      |
| 4-Fluoropyridine         | Not Specified       | Not available in search results. |
| 2-Bromo-5-fluoropyridine | Not Specified       | Not available in search results. |

## Infrared (IR) Spectral Data

| Compound                 | Technique     | Key Absorption Bands (cm <sup>-1</sup> )                            |
|--------------------------|---------------|---|
| 2-Bromo-4-fluoropyridine | Neat          | 1662, 1577, 1178, 1033, 997, 953, 822, 752, 630[5]                  |
| 2-Bromopyridine          | Neat (ATR-IR) | Key peaks can be found in publicly available spectral databases.[5] |
| 4-Fluoropyridine         | Not Specified | Not available in search results.                                    |
| 2-Bromo-5-fluoropyridine | Not Specified | Not available in search results.                                    |

## Mass Spectrometry Data

| Compound                 | Ionization Method   | Molecular Ion (m/z) and Key Fragments   |
|--------------------------|---------------------|---|
| 2-Bromo-4-fluoropyridine | ESI                 | [M+H] <sup>+</sup> = 238.2[1]   |
| 2-Bromopyridine          | Electron Ionization | M <sup>+</sup> at m/z 157/159, key fragments at m/z 78 ([M-Br] <sup>+</sup> ) and 51.[10] |
| 4-Fluoropyridine         | GC-MS               | Spectral data is available but specific fragmentation is not detailed.[6]                 |
| 2-Bromo-5-fluoropyridine | Not Specified       | Not available in search results.  |

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified pyridine derivative.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

#### Instrumentation and Data Acquisition ( $^1\text{H}$ , $^{13}\text{C}$ , and $^{19}\text{F}$ NMR):

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on the sample concentration.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- $^{19}\text{F}$  NMR:
  - Acquire a proton-decoupled fluorine spectrum.
  - The spectral width should be set to cover the expected range for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

### Sample Preparation:

- Ensure the ATR crystal is clean and a background spectrum has been recorded.
- Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples, ensure good contact with the crystal surface.

### Data Acquisition:

- Record the spectrum over a typical range of 4000 to 400  $\text{cm}^{-1}$ .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

### Sample Preparation:

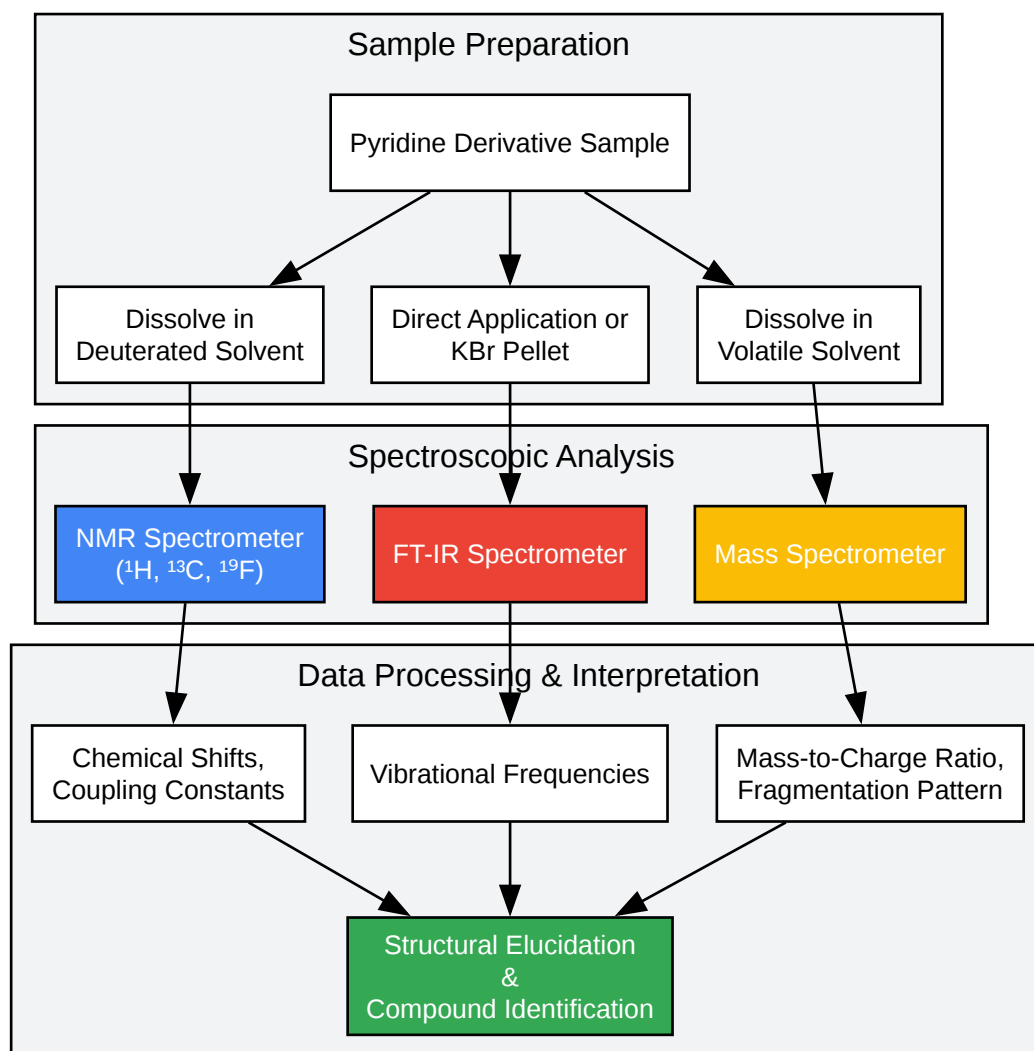
- For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

### Data Acquisition:

- ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.
- EI-MS: The sample is vaporized and bombarded with electrons (typically at 70 eV). The resulting ions and fragment ions are separated by their mass-to-charge ratio. The presence of bromine will result in a characteristic M+2 isotope pattern of nearly equal intensity.

## Experimental Workflow and Signaling Pathways

To visualize the logical flow of spectroscopic analysis, the following diagrams are provided.



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Caption: Workflow for the spectroscopic analysis of pyridine derivatives.

This guide serves as a practical resource for the spectroscopic characterization of **2-Bromo-4-fluoropyridine** and its analogs, facilitating efficient and accurate identification in a research and development setting. The comparative data and standardized protocols aim to support the synthesis and quality assessment of these important chemical entities.

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